(2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride
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Overview
Description
(2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride is a chemical compound with a complex structure that includes an amino group, a pyridine ring, and a butanamide backbone
Mechanism of Action
Target of Action
Similar compounds have been found to interact with protein kinases . Protein kinases play a crucial role in cellular processes such as cell division, growth, and death.
Mode of Action
It’s known that compounds with similar structures can inhibit protein kinases . They do this by binding to the kinase, which can prevent the kinase from adding a phosphate group to other proteins, a process known as phosphorylation. This can alter the function of the phosphorylated proteins and lead to changes in cell behavior.
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or nucleophilic substitution reactions.
Formation of the Butanamide Backbone: The butanamide backbone can be constructed through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, copper catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, base catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridin-2-yl-methanones , while substitution reactions can yield various alkylated or acylated derivatives.
Scientific Research Applications
(2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-yl-methanones: These compounds share the pyridine ring structure and are used in similar applications.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have similar structural features and are investigated for their anti-tubercular activity.
Uniqueness
(2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-N,3-dimethyl-N-(2-pyridin-4-ylethyl)butanamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O.2ClH/c1-10(2)12(14)13(17)16(3)9-6-11-4-7-15-8-5-11;;/h4-5,7-8,10,12H,6,9,14H2,1-3H3;2*1H/t12-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRWHNSCNLZZAO-LTCKWSDVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CCC1=CC=NC=C1)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)CCC1=CC=NC=C1)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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